1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and drug development. This compound is characterized by the presence of an ethylbenzyl group and a pyridinylmethyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the reaction of 4-ethylbenzyl chloride with 4-pyridinylmethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of receptor-ligand interactions due to its piperazine core.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(pyridin-4-ylmethyl)piperazine: Lacks the ethyl group on the benzyl ring.
1-(4-Methylbenzyl)-4-(pyridin-4-ylmethyl)piperazine: Contains a methyl group instead of an ethyl group on the benzyl ring.
1-(4-Chlorobenzyl)-4-(pyridin-4-ylmethyl)piperazine: Contains a chlorine atom on the benzyl ring.
Uniqueness
1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
Molecular Formula |
C19H25N3 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3/c1-2-17-3-5-18(6-4-17)15-21-11-13-22(14-12-21)16-19-7-9-20-10-8-19/h3-10H,2,11-16H2,1H3 |
InChI Key |
KWJABDGVKBQOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.